BenchChemオンラインストアへようこそ!

Thieno[2,3-b]pyrazin-3-amine

B-Raf Kinase Inhibitor Oncology

Choose Thieno[2,3-b]pyrazin-3-amine for its essential 3-amino group that hydrogen-bonds in the ATP pocket of B-Raf and VEGFR-2, enabling sub-10 nM IC50 inhibitors. The sulfur atom in the thiophene ring provides distinct electronic properties over oxygen analogs, critical for potency and metabolic stability. Its Buchwald-Hartwig reactivity (50% to quantitative yields) accelerates library synthesis. Commercial availability ≥98% purity supports rapid lead optimization.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B11730953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyrazin-3-amine
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN=C21)N
InChIInChI=1S/C6H5N3S/c7-5-3-8-4-1-2-10-6(4)9-5/h1-3H,(H2,7,9)
InChIKeyNYWQDQFCCZBZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyrazin-3-amine: Core Scaffold for B-Raf/VEGFR-2 Kinase Inhibitor Development


Thieno[2,3-b]pyrazin-3-amine (CAS 1940206-33-6) is a nitrogen-containing heterocyclic compound featuring a fused thieno[2,3-b]pyrazine core with a primary amine at the 3-position [1]. This scaffold serves as a critical pharmacophore in the development of potent kinase inhibitors, particularly targeting B-Raf and VEGFR-2, as evidenced by its structural incorporation into advanced leads exhibiting low nanomolar IC50 values [2][3]. The compound's molecular formula is C6H5N3S (MW: 151.19), and it is commercially available in high purity (≥97%) for pharmaceutical R&D applications .

Why Thieno[2,3-b]pyrazin-3-amine Cannot Be Replaced by Simpler Thienopyrazine or Pyrazine Analogs


Generic substitution with unsubstituted thieno[2,3-b]pyrazine (CAS 56088-28-9) or related regioisomers (e.g., thieno[3,2-b]pyrazine) is not feasible for kinase-targeted programs. The 3-amino group is essential for establishing key hydrogen-bonding interactions within the ATP-binding pocket of B-Raf and VEGFR-2, as demonstrated by the loss of activity when this moiety is removed or replaced [1]. Furthermore, the sulfur atom in the thiophene ring confers distinct electronic properties compared to oxygen-containing analogs (e.g., furo[2,3-b]pyrazine), which significantly impacts both target engagement and metabolic stability [2]. Consequently, procurement of the precise 3-amino derivative is mandatory for maintaining structure-activity relationships (SAR) established in lead optimization campaigns [3].

Quantitative Differentiation of Thieno[2,3-b]pyrazin-3-amine-Based Compounds: Head-to-Head and Cross-Study Evidence


B-Raf Kinase Inhibition: Nanomolar Potency Achieved with 3-Amino-Substituted Derivatives

Thieno[2,3-b]pyrazin-3-amine derivatives, as claimed in U.S. Patent 20130079341, exhibit B-Raf inhibitory activity with IC50 values <10 nM for optimized analogs [1]. This represents a >100-fold improvement over the parent unsubstituted thieno[2,3-b]pyrazine core, which typically displays IC50 values >1 µM in the same assay system [1]. The 3-amino group is critical for this enhanced potency, enabling binding interactions that are absent in the unsubstituted comparator.

B-Raf Kinase Inhibitor Oncology

VEGFR-2 Inhibition: Direct Comparative Data Against Sunitinib

A thieno[2,3-b]pyrazin-3-amine-derived compound (BindingDB ID: BDBM50515481) demonstrated potent VEGFR-2 inhibition with an IC50 of 3.60 nM [1]. In the same assay system, the reference inhibitor sunitinib exhibited an IC50 of approximately 10 nM [1][2], indicating a nearly 3-fold improvement in potency for the thieno[2,3-b]pyrazin-3-amine scaffold. Additionally, this compound displayed EGFR inhibition with an IC50 of 9 nM, suggesting a dual-targeting profile that may be advantageous in certain tumor contexts.

VEGFR-2 Angiogenesis Kinase Selectivity

Antitumor Efficacy: GI50 Values in Human Cancer Cell Lines

Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, derived from the thieno[2,3-b]pyrazin-3-amine core, exhibit potent growth inhibition across multiple human tumor cell lines [1]. The most active compound (2g) showed a GI50 of 7.8 µM against gastric adenocarcinoma (AGS) cells, with a >18-fold selectivity window relative to non-tumor Vero cells (GI50 = 144 µM) [1]. In comparison, the positive control ellipticine, while more potent (GI50 ≤ 1 µM), was also highly toxic to non-tumor cells (GI50 = 0.6 µM), highlighting the favorable therapeutic index of the thieno[2,3-b]pyrazin-3-amine scaffold [1].

Antitumor Cytotoxicity Colorectal Cancer

Novel Mechanism of Action: Selective Inhibition of FBXW7/c-Jun Interaction

The lead compound DGG200064, featuring a 2-alkoxythieno[2,3-b]pyrazin-3-yl core, induces G2/M arrest in colorectal cancer cells (HCT116) with a GI50 of 12 nM [1]. Critically, this effect is achieved through selective inhibition of the FBXW7/c-Jun protein-protein interaction, a mechanism distinct from pan-CDK inhibitors (e.g., dinaciclib, IC50 ~4 nM across multiple CDKs) or CDK4/6-selective inhibitors (e.g., palbociclib, IC50 ~10 nM) [1][2]. This unique mechanism confers potential advantages in overcoming resistance pathways associated with conventional CDK-targeted therapies.

Protein-Protein Interaction c-Jun G2/M Arrest

Synthetic Efficiency: High-Yielding Pd-Catalyzed Cross-Coupling Routes

Thieno[2,3-b]pyrazin-3-amine serves as a versatile intermediate for rapid diversification via Pd-catalyzed C-N Buchwald-Hartwig cross-coupling [1]. The synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates from either 7-aminothieno[3,2-b]pyrazine-6-carboxylate or 7-bromothieno[2,3-b]pyrazine-6-carboxylate proceeds in good-to-excellent yields (50% to quantitative) [1]. This contrasts with older, non-catalytic methods for functionalizing the thieno[2,3-b]pyrazine core, which often require harsh conditions and provide lower yields (<30%) [2]. The commercial availability of the 3-amine in high purity (≥97%) further streamlines lead optimization efforts .

Buchwald-Hartwig Cross-Coupling Medicinal Chemistry

High-Impact Applications of Thieno[2,3-b]pyrazin-3-amine in Drug Discovery and Development


Development of Next-Generation B-Raf Inhibitors for MAPK-Driven Cancers

Leverage the thieno[2,3-b]pyrazin-3-amine core to design B-Raf inhibitors with sub-10 nM IC50 values, as documented in U.S. Patent 20130079341 [1]. This scaffold is particularly suited for programs targeting B-Raf V600E mutant melanomas and colorectal cancers, where it can be elaborated into clinical candidates with improved potency over first-generation inhibitors.

Dual VEGFR-2/EGFR Inhibitor Optimization for Anti-Angiogenic Therapy

Utilize the thieno[2,3-b]pyrazin-3-amine framework to generate dual VEGFR-2/EGFR inhibitors with low nanomolar IC50 values (3.60 nM and 9 nM, respectively) [2]. This application is ideal for discovery programs seeking to overcome resistance to single-target VEGFR inhibitors and to achieve superior anti-angiogenic efficacy in solid tumors.

Discovery of Non-CDK G2/M Arrest Agents for Colorectal Cancer

Employ the thieno[2,3-b]pyrazin-3-amine core to create selective inhibitors of the FBXW7/c-Jun protein-protein interaction, as exemplified by DGG200064 (GI50 = 12 nM in HCT116 cells) [3]. This approach offers a differentiated mechanism for inducing G2/M arrest and apoptosis, circumventing resistance to conventional CDK4/6 or pan-CDK inhibitors.

Rapid SAR Exploration via Pd-Catalyzed Diversification

Capitalize on the high-yielding Buchwald-Hartwig cross-coupling chemistry of thieno[2,3-b]pyrazin-3-amine derivatives (50% to quantitative yields) [4] to rapidly generate focused libraries for hit-to-lead optimization. This synthetic efficiency, combined with commercial availability at ≥97% purity , significantly accelerates early-stage medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-b]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.